(2S)-5-oxo-2-propan-2-ylhexanal

Description

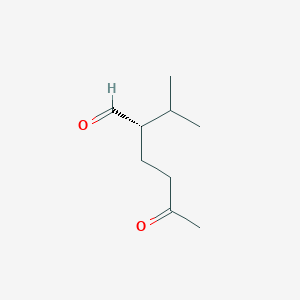

(2S)-5-oxo-2-propan-2-ylhexanal is a chiral aldehyde with a molecular formula of $ \text{C}9\text{H}{16}\text{O}_2 $. Its structure features:

- An aldehyde group at position 1.

- A ketone group at position 5.

- A stereogenic center at position 2 with an (S)-configured isopropyl group ($ \text{CH(CH}3)2 $).

This compound is of interest in organic synthesis due to its dual functionality (aldehyde and ketone) and stereochemistry, which may influence reactivity and interactions in asymmetric catalysis or pharmaceutical intermediates. Limited toxicological data are available, necessitating cautious handling per general precautionary guidelines .

Properties

CAS No. |

57213-53-3 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(2S)-5-oxo-2-propan-2-ylhexanal |

InChI |

InChI=1S/C9H16O2/c1-7(2)9(6-10)5-4-8(3)11/h6-7,9H,4-5H2,1-3H3/t9-/m1/s1 |

InChI Key |

JUZXYQBZHRMZNQ-SECBINFHSA-N |

Isomeric SMILES |

CC(C)[C@H](CCC(=O)C)C=O |

Canonical SMILES |

CC(C)C(CCC(=O)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-oxo-2-propan-2-ylhexanal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the desired product. The reaction conditions typically include a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-oxo-2-propan-2-ylhexanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

(2S)-5-oxo-2-propan-2-ylhexanal has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (2S)-5-oxo-2-propan-2-ylhexanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include:

5-oxohexanal : Lacks the isopropyl group at position 2.

(2R)-5-oxo-2-propan-2-ylhexanal : Enantiomer with (R)-configuration.

2-isopropylhexanal : Retains the isopropyl group but lacks the ketone.

Table 1: Physical and Functional Properties

| Compound | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C, estimated) | Water Solubility |

|---|---|---|---|---|

| (2S)-5-oxo-2-propan-2-ylhexanal | 156.22 | Aldehyde, Ketone | ~200 | Low |

| 5-oxohexanal | 114.14 | Aldehyde, Ketone | ~180 | Moderate |

| 2-isopropylhexanal | 142.24 | Aldehyde | ~190 | Low |

Key Observations :

- The isopropyl group increases hydrophobicity, reducing water solubility compared to 5-oxohexanal.

- The ketone group elevates boiling points due to increased polarity.

Stereochemical and Reactivity Differences

Enantiomeric forms (e.g., 2R) may exhibit divergent behavior in chiral environments, such as enzyme-mediated reactions .

Table 2: Hypothetical NMR Chemical Shifts (δ, ppm)

| Proton Environment | This compound | 5-oxohexanal |

|---|---|---|

| Aldehyde (CHO) | 9.8 | 9.7 |

| Ketone-adjacent protons | 2.4–2.6 | 2.3–2.5 |

| Isopropyl -CH(CH$3$)$2$ | 1.0–1.2 (multiplet) | N/A |

Note: Data estimated based on analogous compounds; experimental validation is required .

Research Findings and Limitations

- Synthetic Utility : The ketone and aldehyde groups enable sequential reactions (e.g., oxidation-reduction cascades), but steric effects may require optimized conditions.

- Analytical Challenges : Characterization via NMR and mass spectrometry is feasible, but stereochemical analysis demands chiral columns or circular dichroism .

- Data Gaps : Direct experimental data on the target compound’s properties are scarce; comparisons rely on extrapolation from structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.